3,4-dihydro-1H-isochromen-3-ylmethanol

Descripción

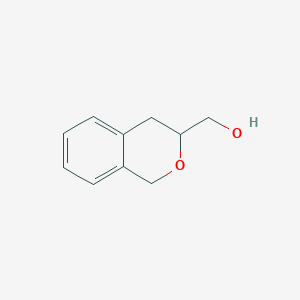

Structure

2D Structure

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromen-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNRRGSWSVZQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reduction-Based Synthetic Routes

One well-documented approach to preparing 3,4-dihydro-1H-isochromen-3-ylmethanol involves the reduction of appropriate isochroman precursors or related intermediates. Various reducing agents have been employed, with conditions tailored to achieve selective reduction of carbonyl or related functional groups to yield the target alcohol.

Key Reducing Agents and Conditions:

- Lithium Aluminum Hydride (LAH): A strong hydride donor, LAH is effective for reducing esters, amides, and aldehydes to alcohols under anhydrous conditions.

- Red-Al (Sodium bis(2-methoxy)aluminum hydride): Offers milder reduction conditions suitable for sensitive substrates.

- Lithium triethylborohydride (LiEt3BH) and Lithium trimethoxyaluminum hydride (LiAlH(OMe)3): Provide selectivity in reductions, useful in complex molecule synthesis.

- Diisobutylaluminum hydride (DIBAL): Applied in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, often at temperatures ranging from -110 °C to reflux, enabling controlled partial reductions.

- Borane complexes (BH3-THF or BH3-Me2S): Used for selective reduction of aldehydes and ketones to alcohols at 0 °C to room temperature.

A precursor compound, often an isochroman derivative bearing a carbonyl group, is dissolved in an aprotic solvent such as THF. The reducing agent is added slowly at low temperature (0 °C to room temperature), and the reaction is allowed to proceed for 1 to 60 hours depending on the reagent and substrate. After completion, the reaction mixture is quenched, and the product is isolated by standard purification techniques.

Oxidation and Reductive Alkylation:

In some synthetic schemes, the precursor is first reduced to an alcohol, then selectively oxidized to an aldehyde using reagents like SO3-pyridine complex in the presence of a base (e.g., triethylamine) in solvents like DMSO at 0 °C to room temperature. The aldehyde intermediate is then subjected to reductive alkylation with suitable amines or other nucleophiles using sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane at 0 °C to room temperature, followed by deprotection steps to yield the target compound.

Oxa-Pictet–Spengler Cyclization

Another prominent method involves the oxa-Pictet–Spengler reaction, a cyclization strategy that forms the isochroman ring system by intramolecular nucleophilic attack of an alcohol on an aldehyde or aldehyde surrogate.

- Uses epoxides as aldehyde surrogates.

- Employs hexafluoroisopropanol (HFIP) as a solvent to promote cyclization.

- Catalyzed by recyclable heterogeneous catalysts such as heteropolyacid ionic liquids.

- Green solvents like dimethyl carbonate are used to enhance sustainability.

This method is advantageous for its mild conditions, high selectivity, and potential for industrial scalability due to catalyst recyclability and environmentally benign solvents.

Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols

A highly efficient and mild synthetic approach involves the electrophilic iodocyclization of 2-(1-alkynyl)benzylic alcohols, which directly forms isochromene derivatives, including this compound analogs.

- Iodine (I2) as the electrophilic iodine source.

- Sodium bicarbonate (NaHCO3) as a base.

- Acetonitrile (MeCN) as solvent.

- Temperature maintained at approximately 15–25 °C.

- Reaction time varies from 1.5 to 72 hours depending on substrate and conditions.

- The reaction proceeds via a 6-endo-dig cyclization mode leading to isochromene formation.

- The substitution pattern on the benzylic alcohol influences regioselectivity.

- Primary or secondary alcoholic groups favor isochromene formation, while tertiary groups may lead to dihydroisobenzofuran derivatives via 5-exo-dig cyclization.

| Entry | Iodine Source | Base | Time (h) | Solvent | Total Yield (%) | Isochromene:Dihydroisobenzofuran Ratio |

|---|---|---|---|---|---|---|

| 1 | 2.0 equiv I2 | 2.0 equiv NaHCO3 | 72 | MeCN | 56 | 75:25 |

| 3 | 3.0 equiv I2 | 3.0 equiv NaHCO3 | 15 | MeCN | 71 | 91:9 |

| 4 | 3.0 equiv I2 | 3.0 equiv NaHCO3 | 15 | CH2Cl2 | 45 | 100:0 |

| 11 | 3.0 equiv ICl | 3.0 equiv NaHCO3 | 1.5 | MeCN | 38 | 100:0 |

The optimal conditions were found to be 3 equivalents of I2 and NaHCO3 in MeCN at 25 °C for 15 hours, resulting in a 71% total yield with a high preference for the isochromene product (91:9 ratio).

Various substituted 2-(1-alkynyl)benzylic alcohols were successfully cyclized under these conditions, with isolated yields ranging from 41% to 98%, demonstrating the method's broad applicability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yields (%) | Notes |

|---|---|---|---|---|

| Reduction of Isochroman Precursors | LAH, Red-Al, DIBAL, BH3 complexes in THF or ether | Selective reduction, well-established | 60–90 | Requires careful control of conditions |

| Oxa-Pictet–Spengler Cyclization | Epoxides, HFIP solvent, heteropolyacid ionic liquid catalyst | Mild, green chemistry, scalable | Moderate to high | Industrially promising |

| Iodocyclization of Alkynyl Alcohols | I2, NaHCO3, MeCN, room temperature | Mild, high regioselectivity | 41–98 | Versatile substrate scope |

Análisis De Reacciones Químicas

Types of Reactions

3,4-dihydro-1H-isochromen-3-ylmethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isochroman-3-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of isochroman-3-ylmethanol derivatives.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: Isochroman-3-one.

Reduction: Isochroman-3-ylmethanol derivatives.

Substitution: Substituted isochroman-3-ylmethanol compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of 3,4-dihydro-1H-isochromen-3-ylmethanol exhibit promising antibacterial properties. For instance, certain derivatives have shown moderate effects against pathogenic bacteria in vitro, suggesting potential for development as antibacterial agents .

2. Anticancer Properties

The compound has been studied for its anticancer potential. Various analogues have demonstrated selective cytotoxicity towards cancer cell lines while sparing healthy cells. For example, studies involving indole derivatives have shown that modifications to the isoquinoline structure can enhance selectivity and potency against specific cancer types .

3. Anti-inflammatory Effects

Research indicates that compounds related to this compound may modulate inflammatory pathways. In particular, studies on polyketide compounds derived from endophytic fungi have suggested that these compounds can influence the NLRP3 inflammasome, which plays a critical role in inflammatory responses .

Agricultural Applications

1. Agricultural Fungicides

this compound serves as an intermediate in the synthesis of agricultural products such as fungicides. Specifically, it is utilized in the manufacture of strobilurin-type fungicides, which are known for their effectiveness against a wide range of fungal pathogens affecting crops .

Chemical Synthesis and Transformations

1. Synthetic Pathways

The synthesis of this compound can be achieved through various chemical processes. Notably, methods involving the Baeyer-Villiger oxidation of 2-indanone have been documented, leading to the production of isoquinoline derivatives that can be further modified to yield the desired compound .

2. Biotransformation Studies

Biotransformation studies using filamentous fungi and yeast have shown that these organisms can selectively oxidize isochroman derivatives into more complex structures. These transformations highlight the potential for using biological systems in the synthesis of valuable chemical intermediates .

Data Tables

| Application Area | Specific Use | Example Compounds/Studies |

|---|---|---|

| Medicinal Chemistry | Antibacterial Activity | 3-(3',4'-dimethoxyphenyl)-3,4-dihydroisocoumarin |

| Anticancer Properties | Indole derivatives with isoquinoline modifications | |

| Anti-inflammatory Effects | Polyketide compounds influencing NLRP3 inflammasome | |

| Agricultural Chemistry | Fungicides | Strobilurin-type fungicides |

| Chemical Synthesis | Synthetic Pathways | Baeyer-Villiger oxidation processes |

| Biotransformation Studies | Fungal and yeast transformations |

Case Studies

Case Study 1: Antibacterial Activity Evaluation

A study assessed the antibacterial effects of various 3,4-dihydroisocoumarin derivatives against common bacterial strains. The results indicated that certain modifications significantly enhanced their efficacy compared to standard antibiotics.

Case Study 2: Synthesis of Isochroman Derivatives

In another study, researchers explored the synthesis of 3-substituted 3,4-dihydroisochromen-1-ones through microwave-assisted methods. This approach not only improved yields but also reduced reaction times significantly.

Mecanismo De Acción

The mechanism of action of 3,4-dihydro-1H-isochromen-3-ylmethanol is not well-defined in the literature. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and derivatives of 3,4-dihydro-1H-isochromen-3-ylmethanol, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Analysis

Ring System Differences: The isochromene ring in the target compound positions the oxygen atom adjacent to the fused benzene ring, whereas chromen derivatives (e.g., 3,4-dihydro-2H-chromen-3-ylmethanol) place the oxygen in a different orientation. This difference influences electronic effects and reactivity. For instance, alkylation of the isochromene-derived methanol group (as in FE@PHOXI1) proceeds efficiently under mild conditions, suggesting favorable steric and electronic environments .

Substituent Effects: The addition of a 2-methylphenoxy group and fluoroethylamine in FE@PHOXI1 enhances binding affinity to NET by increasing lipophilicity, which improves blood-brain barrier penetration. The fluorine atom further stabilizes the compound against metabolic degradation . In contrast, the unmodified methanol group in the parent compound allows for diverse functionalization, making it a flexible scaffold for drug discovery .

Synthetic Versatility: The target compound’s methanol group reacts with electrophiles (e.g., 2-fluoroethyl trifluoromethanesulfonate) in acetonitrile under argon, demonstrating compatibility with sensitive functional groups . Chromen analogs may exhibit similar reactivity, but their distinct ring systems could alter regioselectivity in substitution reactions .

Physicochemical Properties: Limited experimental data are available for the parent compound, but its moderate solubility in polar aprotic solvents (e.g., acetonitrile) is inferred from synthesis protocols . FE@PHOXI1’s higher molecular weight and fluorine content likely reduce aqueous solubility compared to the parent compound, a trade-off for improved target engagement .

Research Findings and Implications

- Biological Activity: Derivatives like FE@PHOXI1 highlight the importance of substituent engineering for optimizing pharmacokinetics. The 2-methylphenoxy group likely engages in hydrophobic interactions with NET, while the fluorine enhances in vivo stability .

- Synthetic Challenges : Direct comparisons of reaction yields or kinetics between isochromene and chromen derivatives are lacking in the literature. Further studies are needed to elucidate how ring system differences impact synthetic efficiency.

Actividad Biológica

3,4-Dihydro-1H-isochromen-3-ylmethanol, also known as isochroman-3-ylmethanol, is a bicyclic organic compound with promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 164.21 g/mol. Its structure features a hydroxymethyl group (-CH2OH) at the 3-position of the isochromene ring, which significantly influences its reactivity and biological interactions. The compound's unique properties make it a valuable intermediate in organic synthesis and medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Studies have shown that modifications in its structure can enhance its anti-proliferative potency against various cancer cell lines. For instance, the introduction of aryl chains in specific positions has been correlated with increased anticancer activity, suggesting that structural optimization could lead to more effective therapeutic agents.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Analogues of isochromenes have demonstrated strong antioxidant activities, which are critical in combating oxidative stress-related diseases. In vitro assays have shown that certain derivatives possess antioxidant activities exceeding those of standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This activity is likely mediated through its interaction with inflammatory pathways and enzymes, although specific mechanisms remain to be fully elucidated .

The biological effects of this compound are thought to arise from its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The hydroxymethyl group may facilitate hydrogen bonding with biological macromolecules, thereby modulating their activity .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxyisocoumarin | Isochromene derivative | Exhibits strong antioxidant properties |

| 1-Hydroxyisochroman | Isochroman | Known for neuroprotective effects |

| 4-Hydroxycoumarin | Coumarin derivative | Used in anticoagulant therapies |

The specific positioning of the hydroxymethyl group at the 3-position enhances the reactivity and biological interactions of this compound compared to other derivatives .

Case Studies

- Anticancer Studies : A study evaluating various derivatives of isochromenes found that specific modifications led to enhanced cytotoxicity against breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited greater anti-proliferative effects.

- Antioxidant Evaluation : In a comparative study using the DPPH assay, several analogues of this compound showed antioxidant activity significantly higher than that of ascorbic acid. This suggests potential applications in developing dietary supplements or pharmaceuticals aimed at oxidative stress mitigation .

Q & A

Q. What are the standard synthetic protocols for 3,4-dihydro-1H-isochromen-3-ylmethanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of isochromenylmethanol derivatives typically involves cyclization of substituted benzyl alcohols or acid-catalyzed ring-closing reactions. For example, analogous compounds (e.g., (3,5-dihydroxyphenyl)methanol derivatives) are synthesized under nitrogen using Cs₂CO₃ as a base in DMF, followed by purification via silica gel chromatography with hexane/ethyl acetate eluents . Optimization may involve:

- Temperature control : Elevated temperatures (70–90°C) improve reaction rates but may increase side products.

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts can enhance regioselectivity.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization, while non-polar solvents may stabilize intermediates.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the isochromene ring structure. For example, methine protons adjacent to the oxygen atom resonate at δ 4.5–5.0 ppm .

- IR spectroscopy : O–H stretches (3200–3600 cm⁻¹) and C–O–C vibrations (1050–1250 cm⁻¹) confirm alcohol and ether functional groups.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening or nucleophilic substitution reactions. For instance, modeling the electrophilicity of the benzylic carbon can predict susceptibility to oxidation or esterification .

- Molecular dynamics simulations : Study solvent effects on conformational stability, particularly in aqueous vs. organic media.

Q. What experimental strategies resolve contradictions in reported solubility data for isochromenylmethanol derivatives?

Methodological Answer:

- Controlled solubility assays : Perform parallel measurements in standardized solvents (e.g., DMSO, ethanol, water) using HPLC or UV-Vis spectroscopy to quantify solubility limits.

- Thermodynamic analysis : Use van’t Hoff plots to correlate temperature-dependent solubility with enthalpy/entropy changes. Discrepancies may arise from polymorphic forms or residual solvents in crystallized samples .

Q. How can substituent effects on the isochromene ring influence biological activity?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 6- or 7-positions. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with Hammett parameters or logP values.

- Metabolic stability assays : Use liver microsomes to assess oxidation rates, guided by steric and electronic effects of substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting yields in published syntheses of isochromenylmethanol derivatives?

Methodological Answer:

- Variable isolation : Reproduce reactions under identical conditions (solvent purity, inert atmosphere, catalyst batch) to isolate contributing factors.

- Statistical design of experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent ratio). For example, a 2³ factorial design can resolve whether moisture sensitivity or catalyst aging caused yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.